Ethyl bromopyridin-4-ylacetate Ethyl bromopyridin-4-ylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0268016
InChI: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2H2,1H3
SMILES: CCOC(=O)C(C1=CC=NC=C1)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088

Ethyl bromopyridin-4-ylacetate

CAS No.:

Cat. No.: VC0268016

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Ethyl bromopyridin-4-ylacetate -

Specification

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
IUPAC Name ethyl 2-bromo-2-pyridin-4-ylacetate
Standard InChI InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2H2,1H3
Standard InChI Key MGHVHQLCGVMIPR-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=NC=C1)Br

Introduction

Chemical Identity and Structural Composition

Ethyl bromopyridin-4-ylacetate is primarily identified as Ethyl 2-(3-bromopyridin-4-yl)acetate in chemical databases and literature. This compound possesses a distinct molecular structure characterized by a brominated pyridine ring with an ethyl acetate functional group.

Basic Chemical Information

The following table summarizes the key identifiers and basic chemical information of Ethyl bromopyridin-4-ylacetate:

ParameterValue
CAS Number51054-99-0
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
IUPAC NameEthyl (3-bromo-4-pyridinyl)acetate
InChI1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
InChI KeyHYSNMDQIDZNCAC-UHFFFAOYSA-N
Purity (Commercial)97%

The compound features a bromine atom at the 3-position of a pyridine ring with an ethyl acetate group attached at the 4-position . This specific arrangement of atoms contributes to its unique chemical reactivity and potential applications in organic synthesis.

Structural Characteristics

The molecular structure of Ethyl bromopyridin-4-ylacetate contains several key functional elements:

  • A pyridine ring as the core structure

  • A bromine substituent at the 3-position of the pyridine ring

  • An acetate group with ethyl ester attached at the 4-position

  • A nitrogen atom in the pyridine ring that contributes to its basicity

This structural configuration creates a reactive intermediate suitable for various synthetic transformations, particularly in heterocyclic chemistry and pharmaceutical development .

Storage ParameterRecommended Condition
Temperature2-8°C
AtmosphereInert (to prevent oxidation)
ContainerAirtight, moisture-resistant
Light ExposureProtected from direct light

The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . These storage conditions help prevent decomposition that might occur through hydrolysis of the ester group or oxidation reactions.

Chemical Reactivity and Synthetic Applications

Ethyl bromopyridin-4-ylacetate serves as a valuable building block in organic synthesis due to its reactive functional groups.

Key Reactive Sites

The compound presents multiple sites for chemical modification:

  • The bromine atom provides an excellent leaving group for substitution reactions

  • The pyridine nitrogen offers basic properties and coordination possibilities

  • The ethyl ester group allows for transesterification or hydrolysis

  • The methylene group between the ester and pyridine ring is acidic

These reactive features make Ethyl bromopyridin-4-ylacetate a versatile intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic components.

Synthetic Utility

The primary applications of Ethyl bromopyridin-4-ylacetate lie in organic synthesis, particularly for:

  • Building block for pharmaceutical active ingredients

  • Precursor in the synthesis of heterocyclic compounds

  • Intermediate for agrochemical development

  • Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira)

Hazard TypeClassification
Physical HazardsFlammable (H226)
Health HazardsHarmful if swallowed (H302)
Causes skin irritation (H315)
Causes serious eye irritation (H319)
May cause respiratory irritation (H335)
PictogramsGHS02, GHS07
Signal WordDanger

The compound is classified as flammable and poses several health hazards including irritation to the skin, eyes, and respiratory system .

Analytical Characterization Methods

Various analytical techniques can be employed to confirm the identity and purity of Ethyl bromopyridin-4-ylacetate.

Spectroscopic Identification

Standard analytical methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR to identify proton environments including the ethyl group, methylene linker, and pyridine protons

    • ¹³C NMR to confirm carbon skeleton structure

    • DEPT experiments to distinguish between different carbon types

  • Infrared (IR) spectroscopy:

    • Characteristic bands for C=O stretching of the ester (typically ~1730 cm⁻¹)

    • Pyridine ring vibrations

    • C-Br stretching frequencies

  • Mass Spectrometry:

    • Molecular ion peak corresponding to m/z 244/246 (due to bromine isotope pattern)

    • Fragmentation pattern showing loss of ethoxy group and other characteristic fragments

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of Ethyl bromopyridin-4-ylacetate, with typical commercial preparations available at approximately 97% purity .

Related Compounds and Structural Analogs

Understanding structural relatives of Ethyl bromopyridin-4-ylacetate provides context for its reactivity and applications.

Structural Isomers

A closely related structural isomer is ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1060814-91-6), which differs in the position of the bromine substituent and the acetate group attachment on the pyridine ring . This positional isomerism significantly affects the compound's reactivity and potential applications.

Comparison with Related Compounds

The following table compares key properties of Ethyl bromopyridin-4-ylacetate with its structural analog:

PropertyEthyl 2-(3-bromopyridin-4-yl)acetateEthyl 2-(4-bromopyridin-2-yl)acetate
CAS Number51054-99-01060814-91-6
Molecular FormulaC₉H₁₀BrNO₂C₉H₁₀BrNO₂
Molecular Weight244.09 g/mol244.08 g/mol
StructureBromine at 3-position, acetate at 4-positionBromine at 4-position, acetate at 2-position

This comparison highlights how subtle structural differences can exist between compounds with identical molecular formulas, potentially leading to distinct chemical behaviors and applications .

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